4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, hcl

Description

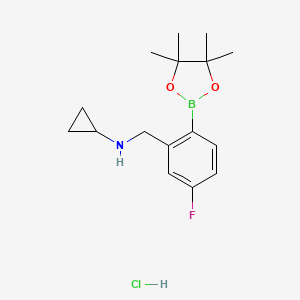

Chemical Structure and Properties 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl (CAS: OR-4863, molecular formula inferred as C₁₆H₂₃BClFNO₂) is a boronic acid pinacol ester derivative with a fluorine substituent at the para-position and an N-cyclopropylaminomethyl group at the ortho-position of the phenyl ring . The pinacol ester moiety stabilizes the boronic acid, enhancing its solubility in organic solvents, while the HCl salt form improves crystallinity and handling .

For example, PBAP-modified β-cyclodextrin nanoparticles have demonstrated ROS-triggered release of therapeutics in inflammatory environments . The fluorine substituent in the target compound may enhance metabolic stability, while the cyclopropylamine group could influence cellular uptake or conjugation efficiency.

Properties

IUPAC Name |

N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2.ClH/c1-15(2)16(3,4)21-17(20-15)14-8-5-12(18)9-11(14)10-19-13-6-7-13;/h5,8-9,13,19H,6-7,10H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRDUHJHKWCNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNC3CC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl typically involves the following steps:

Boronic Acid Formation: The starting material, 4-fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid, is synthesized through the reaction of 4-fluoro-2-bromobenzaldehyde with cyclopropylamine followed by a boronic acid formation reaction.

Pinacol Ester Formation: The boronic acid is then reacted with pinacol in the presence of a catalyst to form the pinacol ester derivative.

HCl Formation: Finally, the compound is treated with hydrochloric acid to obtain the desired HCl salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl is primarily used in cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.

Miyaura Borylation: This reaction involves the borylation of aryl halides to form the corresponding boronic acid derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Commonly used catalysts include palladium(II) acetate (Pd(OAc)_2) and tris(dibenzylideneacetone)dipalladium(0) (Pd_2(dba)_3).

Bases: Common bases include sodium carbonate (Na_2CO_3) and potassium phosphate (K_3PO_4).

Solvents: Common solvents include toluene, water, and ethanol.

Major Products Formed: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: This compound is widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in organic synthesis.

Biology: In biological research, this compound is used to study enzyme mechanisms and to develop inhibitors for various biological targets.

Medicine: The compound is used in the development of new drugs, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: In the chemical industry, it is used to produce intermediates for the manufacture of various organic compounds, including polymers and materials.

Mechanism of Action

The mechanism by which 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl exerts its effects involves the formation of a boronic acid-palladium complex, which facilitates the cross-coupling reaction. The boronic acid moiety coordinates to the palladium catalyst, allowing the transfer of the aryl group to the halide substrate.

Molecular Targets and Pathways Involved:

Palladium Catalyst: The palladium catalyst is the key molecular target, facilitating the cross-coupling reaction.

Aryl Halides: The aryl halide substrate is the other key component, undergoing substitution to form the biaryl product.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs and their distinguishing features:

Solubility Trends

Pinacol esters generally exhibit high solubility in polar organic solvents like chloroform, with moderate solubility in hydrocarbons . For example:

- Target Compound: Predicted high solubility in chloroform (similar to other pinacol esters) due to the boronic ester moiety. The cyclopropylaminomethyl group may slightly reduce solubility compared to more polar analogs (e.g., piperazinyl derivatives) .

- Piperazinyl Analog : Likely higher solubility in polar solvents due to the basic piperazine group.

- Acetyl/Cyano Derivatives : Reduced solubility in hydrocarbons compared to amine-containing analogs due to weaker hydrogen-bonding capacity.

Reactivity in Cross-Coupling Reactions

All pinacol esters are effective in Suzuki-Miyaura reactions, but substituents influence reactivity:

- Electron-Withdrawing Groups (e.g., F, CN): Activate the boronic ester for faster coupling, as seen in fluorophenyl and cyanophenyl analogs .

- Steric Effects : The cyclopropyl group in the target compound may slow reactions compared to less hindered analogs (e.g., 4-methylpiperazinyl) .

Research Findings and Data Tables

Biological Activity

Structure and Composition

- Chemical Name : 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester, HCl

- Molecular Formula : C14H18BClFNO3

- Molecular Weight : 295.56 g/mol

- CAS Number : To be determined based on specific research.

Physical Characteristics

| Property | Value |

|---|---|

| Appearance | White to off-white solid |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Boronic acids, including this compound, are known to interact with various biological targets. The presence of the boron atom allows for reversible binding to diols in biomolecules, which can influence enzyme activity and cellular signaling pathways.

- Inhibition of Proteases : Boronic acids can act as protease inhibitors by forming covalent bonds with the active sites of serine and cysteine proteases.

- Antitumor Activity : Some boronic acid derivatives have shown promise in inhibiting cancer cell proliferation by interfering with cell cycle regulation.

- Antimicrobial Properties : There is evidence suggesting that certain boronic acid derivatives exhibit antimicrobial effects against various pathogens.

Case Studies

-

Anticancer Activity :

- A study demonstrated that similar boronic acid derivatives inhibited the growth of prostate cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's ability to modulate signaling pathways related to cell survival was also noted.

-

Protease Inhibition :

- Research indicated that compounds with a similar structure effectively inhibited the activity of the protease enzyme in vitro, suggesting potential applications in treating diseases where protease activity is dysregulated.

-

Antimicrobial Effects :

- In vitro studies have shown that certain boronic esters possess antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents.

Efficacy Studies

Recent research has focused on evaluating the efficacy of boronic acid derivatives in various biological assays:

- Cell Viability Assays : Compounds were tested on cancer cell lines (e.g., HeLa, PC3) to assess their cytotoxic effects.

- Enzymatic Activity Assays : The inhibition of specific enzymes was quantified using fluorometric assays, demonstrating a dose-dependent response.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds:

- Acute Toxicity Tests : Initial studies indicate low acute toxicity levels in animal models.

- Chronic Exposure Studies : Ongoing research aims to evaluate long-term exposure effects and potential carcinogenicity.

Q & A

Q. How can the purity of 4-Fluoro-2-(N-cyclopropylaminomethyl)phenylboronic acid pinacol ester be assessed experimentally?

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in a sealed, dry container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic ester. Moisture-sensitive boronic esters degrade via hydrolysis, forming boronic acids, which can be monitored by -NMR or mass spectrometry .

Q. How should researchers handle safety risks associated with this compound?

Safety data sheets (SDS) recommend avoiding skin/eye contact and inhalation. Use PPE (gloves, goggles) and work in a fume hood. In case of skin exposure, wash with water for ≥15 minutes . For spill management, employ dry sand or alcohol-resistant foam .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in kinetic data for boronic ester reactions?

Q. How can computational modeling predict the compound’s reactivity in Suzuki-Miyaura couplings?

Density functional theory (DFT) calculations can model transition states and electron density distribution. For example, the boronic ester’s electrophilicity and steric hindrance from the cyclopropylamine group may influence cross-coupling efficiency. Software like Gaussian or ORCA can optimize geometries and calculate Fukui indices for reactivity prediction .

Q. What role does this compound play in synthesizing covalent organic frameworks (COFs)?

Boronic esters are key building blocks for COFs via reversible condensation. The fluorine substituent may enhance thermal stability, while the cyclopropylamine group introduces functional sites for post-synthetic modification. Powder X-ray diffraction (PXRD) and BET surface area analysis validate framework porosity and crystallinity .

Methodological Considerations

Q. How to design experiments for evaluating hydrolytic stability under physiological conditions?

Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via LC-MS or -NMR, which directly tracks boronic ester → acid conversion. Compare half-lives () to assess suitability for drug delivery systems .

Q. What analytical techniques differentiate between boronic ester and its hydrolyzed product?

- -NMR : Boronic esters resonate at δ 25–30 ppm, while boronic acids appear at δ 5–10 ppm.

- IR Spectroscopy : B-O stretching (1340–1310 cm) for esters vs. B-OH (3200–3600 cm) for acids .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies in reported reaction yields for boronic ester derivatives?

Variability may stem from catalyst loading, solvent purity, or moisture control. Reproduce experiments under anhydrous conditions (e.g., Schlenk line) with rigorously dried solvents. Statistical tools (e.g., ANOVA) can identify significant variables .

Applications in Drug Development

Q. What strategies optimize this compound as a kinase inhibitor intermediate?

Structure-activity relationship (SAR) studies can modify the cyclopropylamine group to enhance target binding. Fluoro substituents improve metabolic stability, while boronic esters enable prodrug strategies. In vitro assays (e.g., FLT3 kinase inhibition) validate potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.